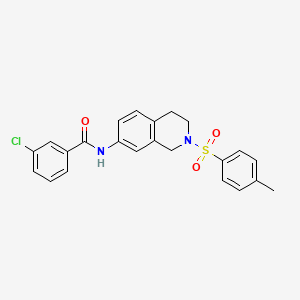![molecular formula C15H18N4O4 B2391870 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid CAS No. 2287301-86-2](/img/structure/B2391870.png)
2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: Phenylmethoxycarbonyl chloride, amine
Conditions: Basic conditions, typically using a base like triethylamine
Reaction: Phenylmethoxycarbonyl chloride + Amine → Phenylmethoxycarbonylamino group
Step 3: Coupling with Acetic Acid
Reagents: Acetic acid, coupling agent (e.g., EDC, DCC)
Conditions: Room temperature, organic solvent
Reaction: Phenylmethoxycarbonylamino group + Acetic acid → 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid typically involves multiple steps, starting with the preparation of the triazole ringThis reaction is highly efficient and produces the triazole ring with high yield and specificity .
-
Step 1: Synthesis of the Triazole Ring
Reagents: Alkyne, azide, copper(I) catalyst
Conditions: Room temperature, aqueous or organic solvent
Reaction: Alkyne + Azide → Triazole ring
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the phenylmethoxycarbonylamino group, potentially converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized triazole derivatives
Reduction: Amino derivatives
Substitution: Substituted triazole derivatives
Wissenschaftliche Forschungsanwendungen
2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The phenylmethoxycarbonylamino group can form hydrogen bonds and hydrophobic interactions with biological molecules, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure but differ in their substituents.
Phenylmethoxycarbonyl derivatives: Compounds with the phenylmethoxycarbonyl group but different core structures.
Uniqueness
2-[4-[3-(Phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid is unique due to the combination of the triazole ring and the phenylmethoxycarbonylamino group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2-[4-[3-(phenylmethoxycarbonylamino)propyl]triazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c20-14(21)10-19-9-13(17-18-19)7-4-8-16-15(22)23-11-12-5-2-1-3-6-12/h1-3,5-6,9H,4,7-8,10-11H2,(H,16,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRVVWWOLTTZSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC2=CN(N=N2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[5-[(E)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2391787.png)

![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2391791.png)
![benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2391794.png)
![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2391795.png)
![[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine](/img/structure/B2391796.png)
![3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid](/img/structure/B2391797.png)


![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2391802.png)



![5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2391810.png)
